molecular formula C18H17N5O3 B14937409 N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide

N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide

Cat. No.: B14937409
M. Wt: 351.4 g/mol
InChI Key: LGPYUVSCRZOIQG-UHFFFAOYSA-N
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Description

N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazolinone moiety in the structure imparts significant pharmacological properties, making it a valuable compound in medicinal chemistry.

Preparation Methods

The synthesis of N2-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-oxoquinazoline with an appropriate acylating agent to introduce the acetyl group. This is followed by the reaction with pyridin-2-ylmethylamine to form the final product. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial production methods for this compound may involve optimization of the reaction conditions to scale up the synthesis while maintaining the quality and consistency of the product. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include a variety of quinazoline derivatives with different functional groups and oxidation states.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N2-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets in the body. The quinazolinone moiety is known to interact with enzymes and receptors, modulating their activities and leading to various biological effects. The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it may interact with microbial proteins, disrupting their functions and leading to antimicrobial activity .

Comparison with Similar Compounds

N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide can be compared with other quinazolinone derivatives, such as:

    2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: This compound also contains the quinazolinone moiety and exhibits similar biological activities, but with different substituents that may alter its pharmacological profile.

    2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide: Another quinazolinone derivative with potent analgesic and anti-inflammatory activities, highlighting the versatility of the quinazolinone scaffold.

The uniqueness of N2-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide lies in its specific combination of functional groups, which imparts distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C18H17N5O3/c24-16(20-9-13-5-3-4-8-19-13)10-21-17(25)11-23-12-22-15-7-2-1-6-14(15)18(23)26/h1-8,12H,9-11H2,(H,20,24)(H,21,25)

InChI Key

LGPYUVSCRZOIQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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